3-Fluorophthalaldehyde
Overview
Description
3-Fluorophthalaldehyde is an organic compound with the molecular formula C8H5FO2 It is a derivative of phthalaldehyde, where one of the hydrogen atoms in the benzene ring is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorophthalaldehyde typically involves the fluorination of phthalaldehyde derivatives. One common method is the fluorination of 3-chlorophthalic anhydride using an organic complex of hydrogen fluoride as the fluorination reagent. The reaction is carried out under a nitrogen gas protective atmosphere, and the progress is monitored using gas phase chromatography. The reaction is terminated when the conversion rate of 3-chlorophthalic anhydride reaches 98% or above .
Industrial Production Methods: In industrial settings, the preparation of this compound involves similar fluorination processes but on a larger scale. The crude product obtained from the reaction is purified through washing with aromatic hydrocarbons and long-carbon-chain alkanes, followed by vacuum filtration and drying to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Fluorophthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Fluorophthalic acid.
Reduction: 3-Fluorophthalyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluorophthalaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluorophthalaldehyde involves its reactivity with nucleophiles. The aldehyde groups react with primary amines to form Schiff bases, which can further undergo cyclization or other transformations. The fluorine atom can influence the reactivity and stability of the compound, making it useful in various chemical reactions .
Comparison with Similar Compounds
Phthalaldehyde: The parent compound without the fluorine substitution.
3-Chlorophthalaldehyde: A similar compound with a chlorine atom instead of fluorine.
3-Bromophthalaldehyde: A similar compound with a bromine atom instead of fluorine.
Uniqueness: 3-Fluorophthalaldehyde is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro and bromo counterparts. This makes it particularly useful in the synthesis of fluorinated compounds and materials with specific desired properties .
Properties
IUPAC Name |
3-fluorophthalaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGBDUCONFGBJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624802 | |
Record name | 3-Fluorobenzene-1,2-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161747-14-4 | |
Record name | 3-Fluorobenzene-1,2-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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